4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
CAS No.: 105114-23-6
Cat. No.: VC20741224
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105114-23-6 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 4-diazonio-3-methoxyphenolate |
Standard InChI | InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 |
Standard InChI Key | JGURBIRPPYXGNF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)[O-])[N+]#N |
Canonical SMILES | COC1=C(C=CC(=C1)[O-])[N+]#N |
Structural Characteristics and Properties
Chemical Identity and Molecular Information
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a cyclohexadiene derivative featuring a diazo group, a methoxy substituent, and a ketone functional group. It has also been identified under the alternative name 4-hydroxy-2-methoxybenzenediazonium in chemical databases . The compound possesses a distinctive structure that contributes to its biological activity.
The fundamental molecular characteristics of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₇H₆N₂O₂ |
SMILES Notation | COC1=C(C=CC(=C1)O)[N+]#N |
InChI | InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3/p+1 |
InChIKey | JGURBIRPPYXGNF-UHFFFAOYSA-O |
Compound Type | Diazonium salt |
The compound features a cyclohexadiene backbone substituted with key functional groups that contribute to its chemical reactivity and biological properties . The molecular structure includes a methoxy group at position 3, a diazo group at position 4, and a ketone functionality that completes the cyclohexadienone system.
Physical and Spectroscopic Properties
The physical properties of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one have been characterized through various analytical methods. Spectroscopic techniques have played a crucial role in elucidating its structure and confirming its identity. While comprehensive spectroscopic data is limited in the available literature, key information has been reported in studies regarding its isolation and characterization.
Analysis of the compound's mass spectrometry data reveals several important adducts and their corresponding mass-to-charge (m/z) ratios, as well as predicted collision cross section (CCS) values as shown in the following table :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 152.05803 | 128.2 |
[M+Na]⁺ | 174.03997 | 142.0 |
[M+NH₄]⁺ | 169.08457 | 134.2 |
[M+K]⁺ | 190.01391 | 134.1 |
[M-H]⁻ | 150.04347 | 125.0 |
[M+Na-2H]⁻ | 172.02542 | 133.9 |
[M]⁺ | 151.05020 | 128.7 |
[M]⁻ | 151.05130 | 128.7 |
These spectroscopic data points are valuable for analytical identification and verification of the compound in various matrices and experimental contexts. The collision cross section values provide insights into the three-dimensional structure and can be particularly useful in ion mobility spectrometry applications.
Discovery and Historical Context
Isolation from Natural Sources
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one was first discovered as a natural product isolated from the fermentation broths of Penicillium funiculosum . The organism was isolated from a soil sample collected in Princeton, New Jersey, and was subsequently cataloged as ATCC 20783 . The discovery occurred during a systematic screening program specifically designed to identify new antibiotics with activity against anaerobic bacteria, highlighting the importance of natural product discovery programs in identifying novel bioactive compounds.
The producing organism, P. funiculosum, exhibits distinctive morphological characteristics when grown on CZAPEK's agar. The colonies grow to 5-6 cm in diameter over a 14-day period, showing azonate growth patterns with a marked tendency to form aerial ropes (funiculose hyphae) interspersed with wooly (floccose) areas. The reverse coloration of the colonies ranges from yellow to orange or red, which are characteristic features used in the taxonomic classification of this fungal species .
Structure Determination and Confirmation
The structural elucidation of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one involved a combination of spectroscopic analyses and chemical degradation studies. Researchers used various spectroscopic techniques including UV, IR, and NMR (both ¹H and ¹³C) to propose the initial structure .
To definitively confirm the structure, chemical degradation experiments were performed. Reduction of the compound with hypophosphorus acid yielded m-methoxyphenol, which provided crucial evidence for establishing the correct structural arrangement. This chemical transformation helped researchers distinguish between two potential structural candidates, ultimately confirming structure 1 (4-diazo-3-methoxy-2,5-cyclohexadien-1-one) as the correct structure rather than an alternative structural arrangement (identified as structure 2 in the research) .
The elemental composition was also verified through analytical methods, with calculated values for C₇H₆N₂O₂·2H₂O being C 52.83%, H 4.43%, N 17.60%, which closely matched the experimentally determined values of C 52.39%, H 4.13%, N 16.91% . This close agreement between theoretical and experimental values provided additional evidence supporting the proposed structure.
Synthesis and Chemical Reactivity
Chemical Reactivity
The reduction of the compound with hypophosphorus acid to yield m-methoxyphenol demonstrates the reducibility of the diazo group under appropriate conditions . This reaction pathway may be relevant to understanding the compound's mechanism of action and metabolism in biological systems.
Biological Activity and Applications
Antibacterial Properties
One of the most significant aspects of 4-diazo-3-methoxy-2,5-cyclohexadien-1-one is its antibacterial activity. The compound, designated as SQ 30,957 in the original research, exhibits excellent activity against anaerobic bacteria, including important pathogens in the Clostridium and Bacteroides genera . This selective activity against anaerobes is particularly noteworthy, as effective and selective treatments for anaerobic infections remain an important area in antimicrobial research.
Comparison with Related Compounds
Structurally Similar Compounds
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one shares structural similarities with several other compounds, including 4-hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one (also known as 2-methoxy-4-nitrosophenol) . This related compound has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol, differing from 4-diazo-3-methoxy-2,5-cyclohexadien-1-one primarily in the nature of the nitrogen-containing functional group.
Another structurally related compound is 2,5-cyclohexadiene-1,4-dione dioxime (C₆H₆N₂O₂) , which shares the same molecular formula count as our target compound but features a different arrangement of functional groups. This compound has a molecular weight of 138.12 g/mol and different physicochemical properties, including predicted thermodynamic values such as enthalpy of formation (ΔfH° gas of -199.35 kJ/mol) and enthalpy of vaporization (ΔvapH° of 71.92 kJ/mol) .
Understanding the structural relationships between these compounds can provide insights into structure-activity relationships and guide the development of new derivatives with potentially improved properties.
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